

Application Notes and Protocols: Oxolane;trideuterioborane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxolane;trideuterioborane

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Introduction

Oxolane;trideuterioborane, a complex of deuterated borane and tetrahydrofuran (THF), is a valuable reagent in asymmetric synthesis for the stereoselective introduction of deuterium atoms into organic molecules. This isotopic labeling is of significant interest in medicinal chemistry and drug development for studying reaction mechanisms, elucidating metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect. This document provides detailed application notes and experimental protocols for the use of **oxolane;trideuterioborane** in two key asymmetric transformations: the reduction of prochiral ketones and the hydroboration of alkenes.

Key Applications

The primary applications of **oxolane;trideuterioborane** in asymmetric synthesis include:

- **Asymmetric Reduction of Ketones:** In conjunction with chiral catalysts, such as Corey-Bakshi-Shibata (CBS) oxazaborolidines, **oxolane;trideuterioborane** facilitates the enantioselective reduction of prochiral ketones to furnish chiral, deuterated secondary alcohols with high levels of enantiopurity.

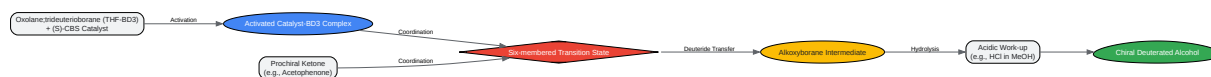
- Asymmetric Hydroboration of Alkenes: The addition of the B-D bond of **oxolane;trideuterioborane** across a carbon-carbon double bond of a prochiral alkene, mediated by a chiral catalyst, followed by oxidation, leads to the formation of chiral, deuterated alcohols. This reaction proceeds with predictable stereochemistry, allowing for the synthesis of valuable chiral building blocks.

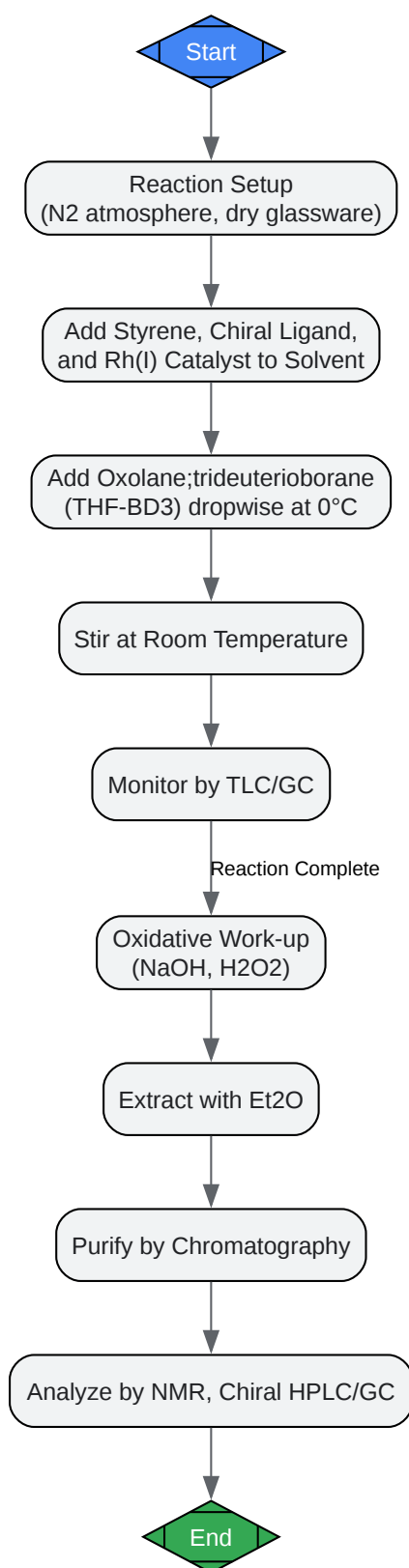
I. Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of ketones is a fundamental transformation in organic synthesis. The use of **oxolane;trideuterioborane** in combination with a chiral catalyst allows for the precise installation of a deuterium atom at a newly formed stereocenter.

Signaling Pathway: CBS-Catalyzed Ketone Reduction

The mechanism of the Corey-Bakshi-Shibata (CBS) reduction involves the formation of a complex between the oxazaborolidine catalyst and borane. The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, followed by the intramolecular transfer of a deuteride from the borane coordinated to the nitrogen atom.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com